(1-Methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride
Overview
Description
(1-Methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It consists of a piperidine ring substituted with a methyl group at the 1-position and a furan-2-carboxylate group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-3-yl) furan-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the piperidine ring using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Furan-2-carboxylate Group: The furan-2-carboxylate group is attached to the piperidine ring through esterification reactions involving furan-2-carboxylic acid and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of (1-Methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors provide controlled reaction conditions, ensuring consistent product quality.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Formation of Hydrochloride Salt: The hydrochloride salt is formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure salt form.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(1-Methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-3-yl) furan-2-carboxylate: The free base form without the hydrochloride salt.
(1-Methylpiperidin-3-yl) furan-2-carboxamide: An amide derivative with different chemical properties.
(1-Methylpiperidin-3-yl) furan-2-carboxylic acid: The carboxylic acid form with distinct reactivity.
Uniqueness
(1-Methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride is unique due to its combination of a piperidine ring and a furan-2-carboxylate group, providing a versatile scaffold for various chemical modifications and applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical use in research and industry.
Properties
IUPAC Name |
(1-methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10;/h3,5,7,9H,2,4,6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWWLVIQZGUIHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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